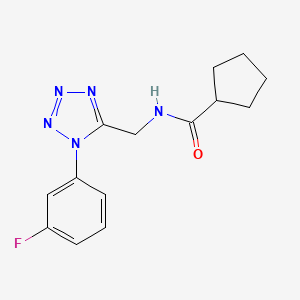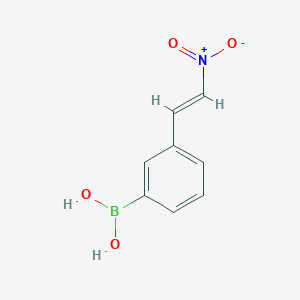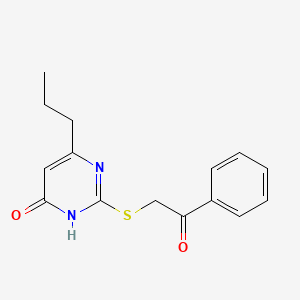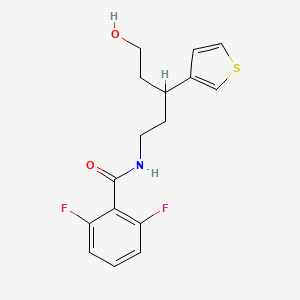
(4-Chlorophenyl)(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound pertains to a class of organic compounds that are studied for their potential in various fields, including medicinal chemistry. While specific details on this exact compound are scarce, research on similar compounds, such as those involving piperazine derivatives and chlorophenyl groups, has been conducted to explore their synthesis, structural characterization, and potential applications in areas like anticancer and antituberculosis studies.
Synthesis Analysis
The synthesis of related piperazine derivatives typically involves processes such as reductive amination, amidation, Friedel-Crafts acylation, and hydration. For instance, piperidine derivatives have been synthesized using sodium triacetoxyborohydride in the presence of aldehydes to yield compounds with potential anticancer and antituberculosis activities (Mallikarjuna, Padmashali, & Sandeep, 2014). Similarly, other related compounds have been produced through linear synthesis approaches, involving intermediate compounds and utilizing readily available starting materials for achieving reasonable overall yields (Abbasi et al., 2019).
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using various spectroscopic techniques, including 1H NMR, revealing details about their conformation and geometry. For example, crystal structure analysis has shown specific dihedral angles between benzene rings and piperidine rings, indicating the spatial arrangement of these molecules (Revathi et al., 2015).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, demonstrating their reactivity towards different chemical agents. For instance, benzo[b]thiophene sulfoxides have shown Michael-type nucleophilic addition under both basic and acidic conditions, leading to functionalized derivatives (Pouzet et al., 1998).
Physical Properties Analysis
The physical properties, including thermal and optical characteristics of related compounds, have been studied to understand their stability and behavior under different conditions. Thermal studies indicate stability in a certain temperature range, while optical studies provide insights into their light absorption and emission properties (Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties, such as reactivity and potential for forming halogen bonds, have been highlighted through studies focusing on the synthesis and characterization of similar compounds. Halogen bonding investigations reveal the presence of specific interactions that contribute to the molecular arrangement in the solid state (Hassanain et al., 2023).
Applications De Recherche Scientifique
Anticancer and Antituberculosis Studies
Compounds structurally related to (4-Chlorophenyl)(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride have been synthesized and tested for their anticancer and antituberculosis activities. For instance, derivatives of 1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone have shown significant in vitro activity against human breast cancer cell lines and tuberculosis strains (Mallikarjuna, Padmashali, & Sandeep, 2014). This suggests potential pharmaceutical applications in developing new treatments for these diseases.
Antimicrobial Activity
Another research avenue for similar compounds involves their antimicrobial properties. Derivatives of 2,4-difluorophenyl (piperidin-4-yl)methanone, for example, have been synthesized and shown good antimicrobial activity against various pathogenic bacterial and fungal strains (Mallesha & Mohana, 2014). This highlights the potential for developing new antimicrobial agents based on the (4-Chlorophenyl)(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride structure.
UV-Absorber Application
Additionally, compounds with benzophenone structures have been utilized for their UV-absorbing properties, suggesting potential applications in materials science. For example, a reactive UV-absorber was synthesized and applied to cotton fabrics, demonstrating effective UV protection (Zhang, 2014). This points to the possibility of using similar compounds in the development of UV-protective coatings or additives for textiles and other materials.
Orientations Futures
The future directions for research on this compound would likely involve further studies to determine its specific physical and chemical properties, its biological activity, and its potential uses in pharmaceuticals or other applications. This would involve laboratory experiments, computational studies, and possibly preclinical and clinical trials if it shows promise as a drug .
Propriétés
IUPAC Name |
(4-chlorophenyl)-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF3N2O.ClH/c14-11-3-1-10(2-4-11)12(20)19-7-5-18(6-8-19)9-13(15,16)17;/h1-4H,5-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUPYFUWTGZWIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(F)(F)F)C(=O)C2=CC=C(C=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(2-chlorophenyl)-2-cyano-3-[4-[2-cyanoethyl(methyl)amino]phenyl]prop-2-enamide](/img/structure/B2487364.png)


![8-Methoxy-4,5-dihydro-naphtho[1,2-d]thiazol-2-yl-amine](/img/structure/B2487368.png)

![(3R,5R,7R)-adamantan-1-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2487372.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2487374.png)

![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(3-methoxyphenyl)urea](/img/structure/B2487379.png)

![3-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one oxalate](/img/structure/B2487382.png)
![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethoxybenzamide](/img/structure/B2487383.png)

